molecular formula C11H20N2O B2613124 2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine CAS No. 1243526-74-0

2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine

Cat. No. B2613124
CAS RN: 1243526-74-0
M. Wt: 196.294
InChI Key: KGTAWIARLXQJHD-UHFFFAOYSA-N
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Description

“2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine” is a chemical compound with the formula C11H20N2O and a molecular weight of 196.29 . It is available in liquid form .


Physical And Chemical Properties Analysis

This compound has a boiling point, melting point, and density that are not explicitly mentioned in the available resources .

Scientific Research Applications

Catalysis in Organic Synthesis

Compounds similar to "2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine" are used as ligands in the synthesis of palladium(II) complexes, which serve as catalysts for the methoxycarbonylation of olefins. This process is significant for producing esters from olefins, which are important in manufacturing plastics, solvents, and various organic compounds (Zulu et al., 2020).

Ethylene Oligomerization

Nickel(II) complexes chelated by (amino)pyridine ligands derived from compounds structurally similar to the one have been utilized in ethylene oligomerization studies. These complexes act as catalysts to produce ethylene dimers, trimers, and tetramers, which are valuable as feedstocks in the petrochemical industry for producing linear alkenes and alcohols (Nyamato et al., 2016).

Photopolymerization Initiators

Derivatives similar to "2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine" may also find applications as photoinitiators in nitroxide-mediated photopolymerization. This application is critical for developing advanced materials with controlled polymer structures, offering potential in various fields including coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Maillard Reaction Products

In food chemistry and biochemistry, enamines derived from similar compounds participate in Maillard reactions, contributing to the formation of melanoidins, which are complex polymers responsible for the color and flavor of cooked foods. Understanding these reactions is important for improving food quality and safety (Tressl et al., 1998).

properties

IUPAC Name

2-methoxy-N-[(1,2,5-trimethylpyrrol-3-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9-7-11(10(2)13(9)3)8-12-5-6-14-4/h7,12H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTAWIARLXQJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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